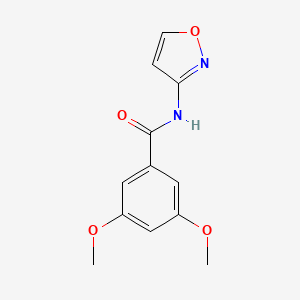![molecular formula C21H20IN3O3S B4551407 6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4551407.png)
6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Vue d'ensemble
Description
6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H20IN3O3S and its molecular weight is 521.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.02701 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. Studies reveal that certain 2-thieno-4(3H)-quinazolinone analogs demonstrate significant antitumor properties, with GI(50) values indicating potent activity compared to known drugs. These findings suggest that quinazolinone analogs could serve as templates for developing more potent antitumor agents, highlighting their potential in cancer research (Al-Obaid et al., 2009).
Corrosion Inhibition
Quinazolinone derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with concentration, reaching high values at specific concentrations. This application is crucial for protecting metals in industrial processes, demonstrating the chemical versatility and practical utility of quinazolinone derivatives in materials science (Errahmany et al., 2020).
Antimicrobial Activity
Research has shown that novel quinazolinone compounds possess significant antimicrobial potency. Synthesis of new furothiazolo pyrimido quinazolinones and their evaluation against various bacteria and fungi have shown excellent growth inhibition, indicating their potential as antimicrobial agents. This area of application is critical for developing new antibiotics and addressing antimicrobial resistance (Abu‐Hashem, 2018).
Insecticidal and Antimicrobial Activities
Certain heterocyclic derivatives of quinazolinone have been synthesized and screened for insecticidal, anti-fungal, and antibacterial activities. These studies reveal the potential of quinazolinone derivatives in agricultural applications, specifically for pest control and plant protection (Singh et al., 2006).
Synthesis Techniques
Advancements in synthesis techniques for quinazolinones have been explored, including one-pot methods and solvent-free conditions. These methods aim to improve the efficiency and environmental friendliness of producing quinazolinone derivatives, which is essential for sustainable chemical manufacturing (Cheng et al., 2013).
Propriétés
IUPAC Name |
6-iodo-3-(2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3S/c1-14-4-2-3-5-18(14)25-20(27)16-12-15(22)6-7-17(16)23-21(25)29-13-19(26)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHZYLAGSQKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551338.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-methoxyphenyl)quinoline](/img/structure/B4551360.png)
![N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4551363.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4551374.png)
![6-(3,4-dimethylphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4551377.png)

![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4551398.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide](/img/structure/B4551400.png)
![ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4551415.png)
![1-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B4551417.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4551418.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4551419.png)
![tert-butyl 3-[(allylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4551427.png)
